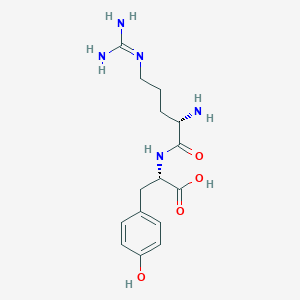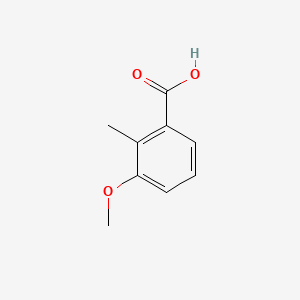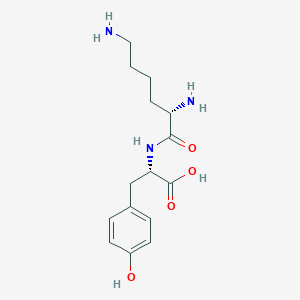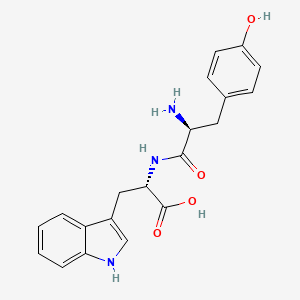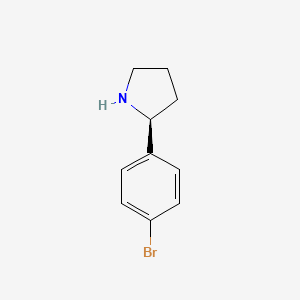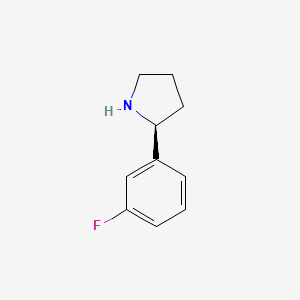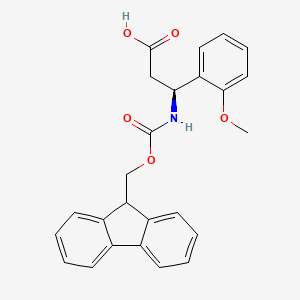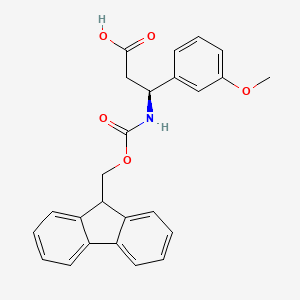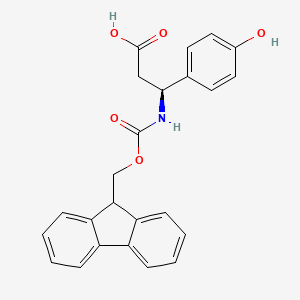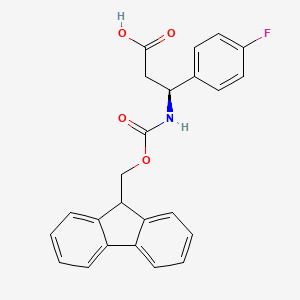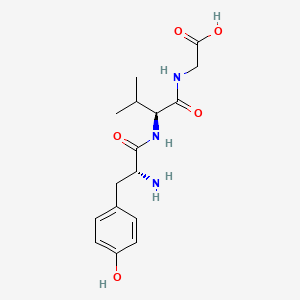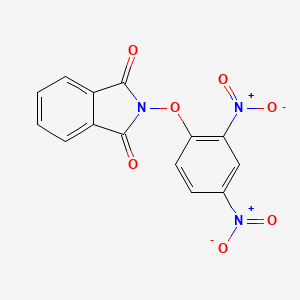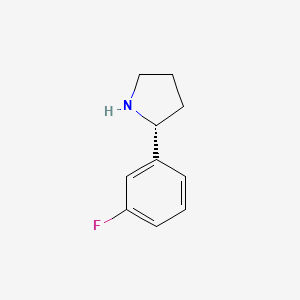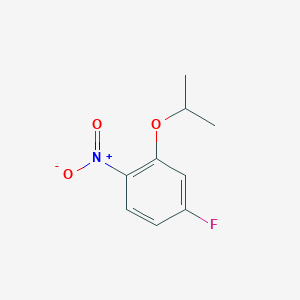
4-Fluoro-2-isopropoxy-1-nitrobenzene
Vue d'ensemble
Description
“4-Fluoro-2-isopropoxy-1-nitrobenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-isopropoxy-1-nitrobenzene” consists of a benzene ring substituted with a fluoro group, an isopropoxy group, and a nitro group .Physical And Chemical Properties Analysis
“4-Fluoro-2-isopropoxy-1-nitrobenzene” has a molecular weight of 199.18 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have explored the synthesis of fluoronitrobenzene derivatives, including methods for producing nitrobenzene compounds with specific substituents that could include fluoro and isopropoxy groups. For instance, microwave-mediated reductions have shown effectiveness in modifying nitroaromatic compounds, including fluoro derivatives, highlighting the adaptability of these substances in chemical synthesis (Spencer et al., 2008). Furthermore, the study of cytochrome P450 1A2 interactions with 1-alkoxy-4-nitrobenzene substrates has revealed insights into the metabolic processes involving similar compounds (Isin et al., 2008).
Molecular Ordering and Interactions
Research into the molecular ordering of smectogenic compounds, including those with nitrobenzene structures, has utilized quantum mechanics and computer simulations to understand their behavior in different states. This work provides a foundation for the potential use of fluoronitrobenzene derivatives in materials science, particularly in the creation of ordered structures and materials with specific electronic or optical properties (Ojha & Pisipati, 2003).
Applications in PET Tracers and Medical Imaging
Fluoroalkyl groups, similar to those that could be derived from 4-Fluoro-2-isopropoxy-1-nitrobenzene, play a significant role in the development of radiotracers for positron emission tomography (PET). The synthesis and biodistribution studies of such compounds have demonstrated their potential in medical imaging, offering insights into designing new tracers that could improve diagnostic accuracy (Pan et al., 2013).
Environmental and Material Science Applications
The creation of covalent organic frameworks (COFs) for selective extraction illustrates another application area. Studies have shown that COFs can be designed for the efficient extraction of nitrobenzene derivatives from environmental samples, indicating the utility of these compounds in environmental monitoring and remediation efforts (Deng et al., 2020).
Safety And Hazards
“4-Fluoro-2-isopropoxy-1-nitrobenzene” is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, one should wash out mouth with copious amounts of water and seek medical attention .
Propriétés
IUPAC Name |
4-fluoro-1-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNETDLLJMLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442725 | |
| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isopropoxy-1-nitrobenzene | |
CAS RN |
28987-46-4 | |
| Record name | 4-Fluoro-2-isopropoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-nitro-2-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

